4-methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride
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Overview
Description
4-methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine moiety, and a sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylthiazol-2(3H)-one with piperazine in the presence of a sulfonylating agent. The reaction conditions often require a solvent such as dichloromethane or chloroform and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methylthiazol-2(3H)-one: Lacks the piperazine and sulfonyl groups.
5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one: Lacks the methyl group.
4-methyl-5-(piperazin-1-yl)-1,3-thiazol-2(3H)-one: Lacks the sulfonyl group.
Uniqueness
4-methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride is unique due to the presence of both the piperazine and sulfonyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and binding affinity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-methyl-5-piperazin-1-ylsulfonyl-3H-1,3-thiazol-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3S2.ClH/c1-6-7(15-8(12)10-6)16(13,14)11-4-2-9-3-5-11;/h9H,2-5H2,1H3,(H,10,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGGGPUTBQXMBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=O)N1)S(=O)(=O)N2CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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